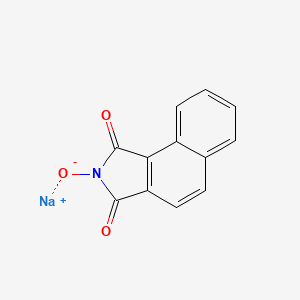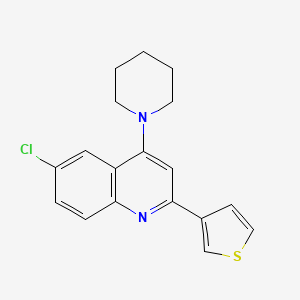
6-Chloro-4-(piperidin-1-yl)-2-(thiophen-3-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(piperidin-1-yl)-2-(thiophen-3-yl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(piperidin-1-yl)-2-(thiophen-3-yl)quinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Ring: This step might involve nucleophilic substitution reactions where piperidine is introduced to the quinoline core.
Incorporation of the Thiophene Ring: This can be achieved through cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions might target the quinoline ring or the thiophene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups to the quinoline core.
Scientific Research Applications
6-Chloro-4-(piperidin-1-yl)-2-(thiophen-3-yl)quinoline may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The piperidine and thiophene moieties might also contribute to the compound’s activity by enhancing its binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Oxidized derivatives of quinoline with potential biological activity.
Thiophene-Quinoline Hybrids: Compounds combining thiophene and quinoline moieties, explored for their diverse biological activities.
Uniqueness
6-Chloro-4-(piperidin-1-yl)-2-(thiophen-3-yl)quinoline is unique due to the specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C18H17ClN2S |
|---|---|
Molecular Weight |
328.9 g/mol |
IUPAC Name |
6-chloro-4-piperidin-1-yl-2-thiophen-3-ylquinoline |
InChI |
InChI=1S/C18H17ClN2S/c19-14-4-5-16-15(10-14)18(21-7-2-1-3-8-21)11-17(20-16)13-6-9-22-12-13/h4-6,9-12H,1-3,7-8H2 |
InChI Key |
LGCDEWOXXBBDOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




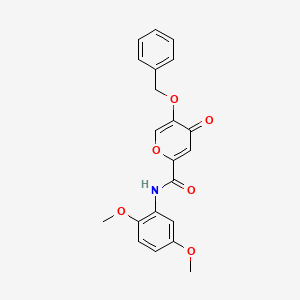
![(13S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14865469.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B14865471.png)
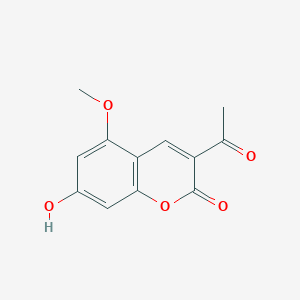
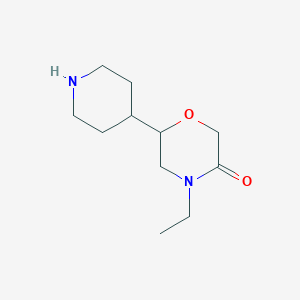

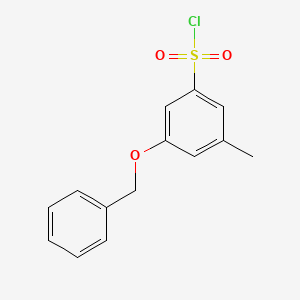
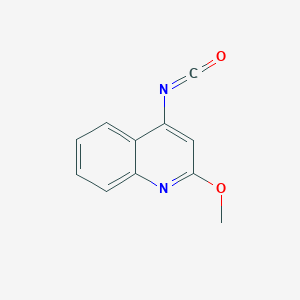
![N,N-Dimethyl-N-[2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridin-3-YL)ethyl]amine](/img/structure/B14865510.png)
![[(5R,10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14865526.png)
